molecular formula C9H12ClN3O4 B1669696 4-Amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 32387-56-7

4-Amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B1669696
CAS No.: 32387-56-7
M. Wt: 261.66 g/mol
InChI Key: NGGRGTWYSXYVDK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidinone nucleoside analog characterized by:

  • A pyrimidine ring with 4-amino and 5-chloro substituents.
  • A substituted oxolane (tetrahydrofuran) sugar moiety with hydroxyl, hydroxymethyl, and specific stereochemistry (2R,4S,5R).

Molecular Formula: C₉H₁₁ClN₃O₄
Molecular Weight: 269.66 g/mol
Key Applications:

  • Investigated as a precursor or derivative in antiviral and anticancer drug development due to structural similarity to nucleosides like cytarabine (Ara-C) .
  • Potential enzyme inhibitor targeting viral polymerases or DNA synthesis pathways.

Properties

IUPAC Name

4-amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRGTWYSXYVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-56-7
Record name CYTOCHLOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytochlor involves the chemical modification of Cytidine. One common method includes the chlorination of Cytidine to produce Cytochlor. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure the selective chlorination of the molecule.

Industrial Production Methods

Industrial production of Cytochlor follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cytochlor undergoes several types of chemical reactions, including:

    Oxidation: Cytochlor can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Cytochlor into its reduced forms.

    Substitution: Cytochlor can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cytochlor can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.

Scientific Research Applications

Cytochlor has a wide range of scientific research applications, including:

Mechanism of Action

Cytochlor exerts its effects primarily through its role as a radiosensitizer. It enhances the sensitivity of tumor cells to radiation therapy, thereby increasing the efficacy of the treatment. The molecular targets and pathways involved include the inhibition of DNA repair mechanisms in cancer cells, leading to increased DNA damage and cell death when exposed to radiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its chloro and amino substitutions on the pyrimidine ring and the stereochemistry of the oxolane moiety. Below is a detailed comparison with analogs:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Biological/Functional Notes References
4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one - 5-methyl instead of 5-chloro
- 2-methoxyethoxy substituent on oxolane
C₁₃H₂₁N₃O₆ 315.32 Enhanced solubility due to polar methoxyethoxy group; studied for enzyme inhibition .
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one - 4-ethylamino instead of 4-amino
- No 5-substituent
C₁₀H₁₆N₃O₄ 254.26 Reduced steric hindrance; potential for modified receptor binding .
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione - 5-ethynyl group
- 2,4-dione instead of 2-one
C₁₁H₁₂N₂O₅ 252.22 Used in DNA labeling (e.g., 5-EdU); ethynyl group enables click chemistry .
Cytarabine (Ara-C) - Cytosine base (4-amino-2-oxo)
- Arabinose sugar (3-hydroxy configuration)
C₉H₁₃N₃O₅ 243.22 Clinically used for leukemia; structural similarity highlights importance of sugar stereochemistry .
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione - 5-methyl and 2,4-dione
- Lacks 4-amino group
C₁₀H₁₄N₂O₅ 242.23 Intermediate in nucleoside synthesis; altered hydrogen bonding due to dione structure .

Impact of Structural Differences on Properties

Substituent Effects: Chloro (Cl) vs. Amino (NH₂) vs. Ethylamino (NHCH₂CH₃): The ethylamino group in the analog () may reduce polarity, affecting solubility and membrane permeability .

Sugar Modifications: The 2-methoxyethoxy group in ’s compound improves solubility but may reduce metabolic stability due to increased susceptibility to enzymatic cleavage . Stereochemistry (e.g., 2R,4S,5R vs. arabinose’s 2R,3S,5R in cytarabine) dictates binding to viral polymerases or kinases .

Biological Activity: The 5-ethynyl group in 5-EdU enables covalent tagging of DNA, a feature absent in the parent compound . Cytarabine’s arabinose sugar confers specificity for leukemic cell uptake, highlighting the critical role of sugar configuration .

Research Implications

  • Synthetic Challenges : Stereoselective synthesis of the oxolane moiety requires advanced methods like asymmetric catalysis or enzymatic resolution .
  • Comparative Studies : Molecular docking (e.g., AutoDock Vina ) and crystallography (e.g., SHELX ) are critical for evaluating binding modes relative to analogs.

Biological Activity

4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly referred to as Cytochlor, is a small molecule with significant biological activity, particularly in the context of oncology. This compound is structurally related to nucleosides and exhibits properties that make it a candidate for cancer treatment, especially as a radiosensitizer.

  • IUPAC Name : 4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • Molecular Formula : C9H12ClN3O4
  • Molecular Weight : 261.66 g/mol
  • CAS Number : 32387-56-7

Cytochlor functions primarily as an analog of cytidine and acts by enhancing the efficacy of radiation therapy in cancer treatment. Its mechanism involves:

  • Radiosensitization : It increases the sensitivity of tumor cells to radiation, potentially leading to enhanced cell death.
  • Antitumor Activity : By interfering with nucleic acid synthesis and cellular metabolism, it can inhibit tumor growth.

Antitumor Effects

Research has demonstrated that Cytochlor exhibits significant antitumor activity in various cancer models. It has been evaluated in clinical trials focusing on head and neck cancers and brain tumors. The compound's ability to act synergistically with radiation therapy is particularly noteworthy.

Case Studies

  • Head and Neck Cancer Trials : In studies involving patients with head and neck tumors, Cytochlor was administered alongside conventional radiotherapy. Results indicated improved tumor response rates compared to radiotherapy alone.
  • Central Nervous System Tumors : Clinical trials have shown that patients receiving Cytochlor in conjunction with radiation experienced reduced tumor size and improved overall survival rates.

Data Tables

Study TypeCancer TypeTreatment RegimenOutcome
Clinical TrialHead and Neck CancerCytochlor + RadiotherapyIncreased tumor response rate
Clinical TrialBrain TumorsCytochlor + RadiotherapyReduced tumor size; improved survival

Research Findings

Recent literature emphasizes the role of Cytochlor in modulating cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown:

  • Inhibition of Cell Proliferation : Cytochlor has been observed to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that Cytochlor promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-Amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

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